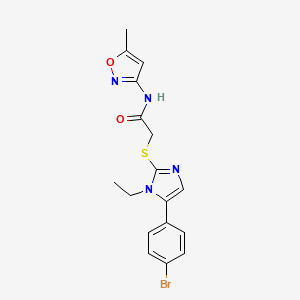

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a 1-ethylimidazole core substituted with a 4-bromophenyl group at position 3. A thioether linkage connects this imidazole moiety to an acetamide group, which is further attached to a 5-methylisoxazole ring.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O2S/c1-3-22-14(12-4-6-13(18)7-5-12)9-19-17(22)25-10-16(23)20-15-8-11(2)24-21-15/h4-9H,3,10H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKXVSPKRVUACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=NOC(=C2)C)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 421.3 g/mol . The presence of imidazole and thiazole rings, along with a bromophenyl substituent, suggests diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. Preliminary studies suggest that This compound may be effective against both gram-positive and gram-negative bacteria .

Table 1: Antimicrobial Activity Against Various Strains

| Compound | E. coli | S. aureus | B. subtilis | P. aeruginosa |

|---|---|---|---|---|

| Test Compound | 20 mm | 22 mm | 25 mm | 19 mm |

| Control (Streptomycin) | 28 mm | 32 mm | 31 mm | 29 mm |

The above table summarizes the zone of inhibition measured in millimeters, demonstrating the compound's potential efficacy compared to standard antibiotics like streptomycin.

Anticancer Activity

Imidazole derivatives are recognized for their anticancer properties. Studies have shown that compounds similar to This compound can inhibit cancer cell proliferation in various lines, including glioma and liver cancer cells . The unique structural components may enhance interaction with cancer-related biological targets.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may interact with enzymes containing thiol groups, potentially inhibiting their activity.

- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to active sites on target proteins, modulating pathways involved in disease processes .

Case Studies

Several studies have explored the synthesis and evaluation of imidazole derivatives, demonstrating their broad range of biological activities:

Study Example

A study by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones comparable to established antibiotics .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds with imidazole and isoxazole structures exhibit significant anticonvulsant properties. For instance, derivatives similar to 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have been tested in various seizure models:

These studies suggest that the compound may interact with voltage-gated sodium channels and GABA receptors, similar to established anticonvulsants like phenytoin and carbamazepine.

Antimicrobial Activity

Compounds containing imidazole and thioether linkages have shown promising antimicrobial activities. Research indicates that such compounds can inhibit bacterial growth effectively. For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 15 | |

| Compound D | E. coli | 18 |

This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory effects of imidazole derivatives are well-documented. Studies have demonstrated that certain derivatives can reduce inflammation markers in vitro and in vivo:

This highlights the potential for developing anti-inflammatory drugs based on this compound's structure.

Case Study 1: Anticonvulsant Efficacy

A study conducted by Srivastava et al. focused on synthesizing new thiazole incorporated azoles for anticonvulsant activity. The results indicated that compounds similar to the target compound exhibited significant protection against seizures in both MES and PTZ models, suggesting a strong potential for clinical applications in epilepsy management .

Case Study 2: Antimicrobial Testing

In another study, derivatives of imidazole were tested against various bacterial strains, demonstrating effective inhibition of growth. The findings suggested that modifications to the imidazole ring could enhance antimicrobial efficacy, paving the way for new therapeutic agents targeting resistant bacterial strains .

Comparison with Similar Compounds

Structural Features and Core Heterocycles

The following table compares the target compound with analogs from the literature:

Key Observations :

- Heterocyclic Core Diversity: The target compound’s imidazole core differs from triazinoindoles , pyridazinones , and thiadiazoles , which may influence electronic properties, solubility, and binding interactions.

- Bromophenyl Motif : The 4-bromophenyl group is shared with Compound 26 , 9c , and FPR2 agonists , suggesting its role in hydrophobic interactions or halogen bonding.

- Linker Variability: Thioether (target) vs. thioacetamide (Compound 26 ) or phenoxymethyl-triazole (9c ) linkers affect molecular flexibility and steric bulk.

Q & A

How can researchers confirm the structural integrity of the compound after synthesis?

Basic:

Initial structural confirmation relies on spectroscopic techniques:

- FT-IR : Identify functional groups (e.g., C=O stretch in acetamide at ~1650–1700 cm⁻¹, S–C bond at ~600–700 cm⁻¹) .

- NMR : Confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.6 ppm, ethyl group protons at δ 1.2–1.5 ppm) .

- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–550) .

Advanced:

For unambiguous confirmation:

- X-ray crystallography : Resolve 3D structure using SHELX programs to analyze bond lengths/angles and validate stereochemistry .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations, especially for overlapping signals in the imidazole and isoxazole regions .

What strategies optimize synthetic yield and purity?

Basic:

- Reaction conditions : Optimize solvent (e.g., DMF for thioether formation), base (K₂CO₃), and temperature (reflux at 80–100°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced:

- Continuous flow reactors : Enhance reproducibility and scalability for multi-step syntheses .

- In-line monitoring : Employ TLC or HPLC to track intermediates and minimize side reactions .

How to assess biological activity against microbial targets?

Basic:

- Agar dilution/MIC assays : Test antifungal/bacterial activity (e.g., Candida albicans, Staphylococcus aureus) at concentrations 1–100 µg/mL .

Advanced:

- Enzyme inhibition assays : Target α-glucosidase or CYP450 isoforms with kinetic analysis (e.g., IC₅₀ determination) .

- Molecular docking : Predict binding modes to microbial targets (e.g., fungal lanosterol demethylase) using AutoDock Vina .

How to resolve contradictions in reported biological activity data?

Basic:

- Control standardization : Ensure consistent assay conditions (pH, temperature, solvent controls) across studies .

Advanced:

- Meta-analysis : Compare structural analogs (e.g., bromine vs. chlorine substitutions) to isolate electronic effects on activity .

- Crystallographic validation : Confirm target binding via co-crystallization (e.g., using SHELX-refined structures) .

What methodologies elucidate the compound’s mechanism of action?

Basic:

- Enzyme kinetics : Measure Kₘ and Vₘₐₓ shifts in presence of the compound .

Advanced:

- Surface plasmon resonance (SPR) : Quantify real-time binding affinity to targets (e.g., kinases) .

- Cryo-EM : Visualize interactions with large macromolecular complexes .

How to perform structure-activity relationship (SAR) studies on halogen substitutions?

Basic:

- Synthetic diversification : Replace bromine with Cl, F, or methyl groups via Suzuki coupling or nucleophilic substitution .

Advanced:

- DFT calculations : Correlate substituent electronegativity with bioactivity (e.g., Hammett σ values) .

- Pharmacophore modeling : Identify critical halogen interactions using Schrödinger Suite .

What analytical techniques validate purity and stability?

Basic:

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Advanced:

- DSC/TGA : Monitor thermal degradation profiles under nitrogen .

- Forced degradation : Expose to acid/base/oxidative stress and quantify degradation products via LC-HRMS .

How to investigate metabolic pathways and degradation products?

Basic:

- Liver microsomal assays : Identify phase I metabolites (e.g., hydroxylation, dealkylation) .

Advanced:

- LC-HRMS/MS : Fragment ions to characterize novel metabolites and propose metabolic pathways .

- Stable isotope labeling : Track degradation kinetics in simulated physiological conditions .

How to design selectivity studies against off-target proteins?

Basic:

- Kinase panel screening : Test against 50+ kinases at 1 µM to identify off-target inhibition .

Advanced:

- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with clickable probes .

What computational methods predict target interactions?

Basic:

- Molecular docking : Use AutoDock or Glide for preliminary binding mode predictions .

Advanced:

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess binding stability (e.g., RMSD, RMSF) .

- Free energy perturbation (FEP) : Calculate ΔΔG for halogen substitutions to optimize affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.